2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
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Overview
Description
2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an adamantyl group, a cyanopyridine moiety, and a fluorophenylacetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Synthesis of the Cyanopyridine Moiety: The cyanopyridine moiety can be synthesized through a series of reactions, including nitration, reduction, and cyclization of suitable precursors.
Coupling Reactions: The final step involves coupling the adamantyl and cyanopyridine intermediates with 3-fluorophenylacetamide using a thiolating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Shares some structural similarities but differs in functional groups and overall reactivity.
Lanthanide-Doped Double Perovskites: While not structurally similar, these compounds share applications in advanced materials.
Uniqueness
2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its adamantyl group provides steric bulk, enhancing stability, while the cyanopyridine and fluorophenylacetamide moieties contribute to its reactivity and potential therapeutic effects.
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
IUPAC Name |
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3OS/c25-19-2-1-3-20(9-19)27-22(29)14-30-23-18(13-26)4-5-21(28-23)24-10-15-6-16(11-24)8-17(7-15)12-24/h1-5,9,15-17H,6-8,10-12,14H2,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIMSWVMZSJHHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C=C4)C#N)SCC(=O)NC5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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